2-Chloro-6-methoxynaphthalene
Overview
Description
2-Chloro-6-methoxynaphthalene is a chemical compound that is structurally related to naphthalene, a bicyclic aromatic hydrocarbon. The compound is characterized by a chlorine atom and a methoxy group attached to the naphthalene ring system at the 2nd and 6th positions, respectively. This structure is similar to that of 2-methoxynaphthalene, which is an important intermediate in the production of various pharmaceuticals, such as naproxen, and has been studied for its potential anti-inflammatory and anti-cancer properties .
Synthesis Analysis
The synthesis of derivatives of 2-methoxynaphthalene has been explored in several studies. For instance, the O-methylation of 2-naphthol with dimethyl carbonate has been investigated as a greener alternative to traditional methods, using catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica . Another study describes the regioselective photoalkylation of 2-cyano-6-methoxynaphthalene with methoxy-substituted 1,2-diarylcyclopropanes, demonstrating excellent regioselectivity . Additionally, a novel rearrangement reaction has been reported for the conversion of certain precursors into diacid derivatives, highlighting the importance of the methoxy group and carboxy function for the reaction .
Molecular Structure Analysis
The molecular structure of 2-methoxynaphthalene has been analyzed at low temperatures, revealing that the molecule crystallizes as a nearly planar structure with the methoxy group in a syn-periplanar conformation relative to the adjacent carbon atom . This conformation is characteristic of the α-methoxynaphthalene moiety and is consistent across various derivatives.
Chemical Reactions Analysis
Chemical reactions involving 2-methoxynaphthalene derivatives include selective chlorination reactions, where 6-methoxy-2-acylnaphthalene is treated with 1,3-dichloro-5,5-dimethylhydantoin to yield chlorinated products . The stability and reactivity of these compounds are influenced by the presence of the methoxy and acyl groups, which can affect the yield and specificity of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxynaphthalene derivatives have been studied through various spectroscopic techniques. For example, vibrational, electronic, and charge transfer studies on 2-bromo-6-methoxynaphthalene have been conducted using Density Functional Theory (DFT) methods, revealing information about the molecule's stability, reactive sites, and electron density delocalization . The compound's potential as an anti-cancer drug has been supported by molecular docking studies, which suggest favorable protein-ligand binding properties .
Scientific Research Applications
Catalysis and Synthesis
2-Chloro-6-methoxynaphthalene is primarily utilized in the field of catalysis and organic synthesis. A study by Yadav and Salunke (2013) explored the use of 2-methoxynaphthalene, which is closely related to 2-Chloro-6-methoxynaphthalene, in the production of naproxen, a non-steroidal anti-inflammatory drug. They focused on the catalytic methylation of 2-naphthol using dimethyl carbonate as a greener alternative to traditional methylating agents (Yadav & Salunke, 2013). Similarly, Xu and He (2010) discussed the practical synthesis of 2-Bromo-6-methoxynaphthalene, highlighting its significance as an intermediate in the preparation of anti-inflammatory agents (Xu & He, 2010).
Analytical Chemistry
In analytical chemistry, 2-Chloro-6-methoxynaphthalene plays a role as a fluorescent labeling reagent. Cavrini et al. (1993) used 2-bromoacetyl-6-methoxynaphthalene for the high-performance liquid chromatographic analysis of bile acids in pharmaceuticals (Cavrini et al., 1993). Additionally, Gatti et al. (1992) described its use as a fluorogenic labelling reagent in the HPLC separation of biologically active carboxylic acids (Gatti, Cavrini, & Roveri, 1992).
Drug Synthesis
2-Chloro-6-methoxynaphthalene is also significant in the synthesis of specific drugs. Arai et al. (1983) demonstrated its use in the synthesis of naproxen through a Friedel-Crafts reaction involving 2-chloro-2-alkylthio-propionates (Arai, Chara, Iizumi, & Takakuwa, 1983).
Potential Anti-Cancer Applications
Recent studies have also explored the potential pharmaceutical applications of compounds like 2-Chloro-6-methoxynaphthalene. Saji et al. (2021) conducted spectroscopic and molecular docking studies on 2-bromo-6-methoxynaphthalene, suggesting its anti-cancer activities and potential as an anti-cancer drug (Saji, Prasana, Muthu, & George, 2021).
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-methoxynaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJBXCAVJOGNDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50987251 | |
Record name | 2-Chloro-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50987251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67886-68-4 | |
Record name | 2-Chloro-6-methoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67886-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067886684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50987251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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